Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
CAS No.: 912903-10-7
Cat. No.: VC21376542
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912903-10-7 |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 379.4g/mol |
| IUPAC Name | methyl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
| Standard InChI | InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3 |
| Standard InChI Key | DOSOXZOEFIVMST-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC |
| Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC |
Introduction
Synthesis
The synthesis of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate would typically involve multi-step organic reactions. Common synthetic routes might include:
-
Condensation Reactions: To form the benzimidazole ring.
-
Esterification: To introduce the methyl ester group.
-
Coupling Reactions: To link the pyrrolidinone and methoxyphenyl groups to the benzimidazole core.
Control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity.
Potential Biological Activities
Compounds with similar structures, such as those containing benzimidazole and pyrrolidinone rings, have shown potential biological activities. These include interactions with enzymes or receptors, which could lead to inhibition or modulation of specific biological pathways. Further research is needed to elucidate the specific mechanisms of action for Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate.
Applications in Medicinal Chemistry
Given its complex structure and potential biological activities, Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate could serve as a lead compound in drug development. It may be used to target specific diseases, particularly those involving pathways modulated by benzimidazole or pyrrolidinone derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume